
1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . This process results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of “1-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide” is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains a piperidine ring and a carboxamide group.Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “this compound” are not detailed in the available resources.Mechanism of Action
The mechanism of action of MBQPIP is not fully understood. However, studies have shown that it can bind to the acetylcholinesterase enzyme and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MBQPIP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MBQPIP has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. This can improve cognitive function and may have potential in treating Alzheimer's disease. MBQPIP has also been shown to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
Advantages and Limitations for Lab Experiments
MBQPIP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of MBQPIP is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of MBQPIP. One potential direction is to further investigate its mechanism of action. Understanding how MBQPIP interacts with acetylcholinesterase and induces apoptosis in cancer cells can provide valuable insights into its potential therapeutic applications. Another direction is to explore its potential in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies can be conducted to optimize the synthesis method of MBQPIP and improve its efficacy in lab experiments.
Synthesis Methods
The synthesis of MBQPIP has been achieved using various methods. One such method involves the reaction of 8-hydroxyquinoline with 4-methylbenzyl chloride in the presence of potassium carbonate to form 8-((4-methylbenzyl)oxy)quinoline. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form MBQPIP.
Scientific Research Applications
MBQPIP has been studied for its potential in various research applications. One such application is in the field of cancer research. Studies have shown that MBQPIP has anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential in treating Alzheimer's disease. MBQPIP has been shown to inhibit acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, MBQPIP can increase the levels of acetylcholine in the brain, which can improve cognitive function.
properties
IUPAC Name |
1-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-5-7-17(8-6-16)15-28-20-4-2-3-18-9-10-21(25-22(18)20)26-13-11-19(12-14-26)23(24)27/h2-10,19H,11-15H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJCYATZAVNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2790965.png)
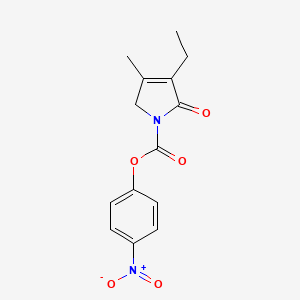

![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)
![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
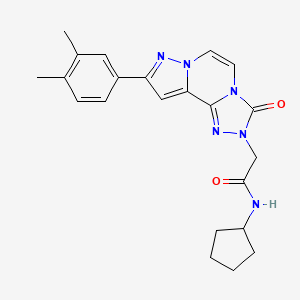
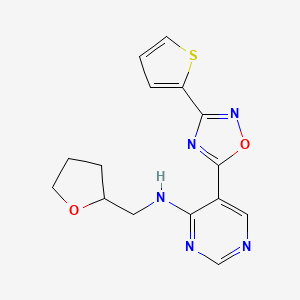
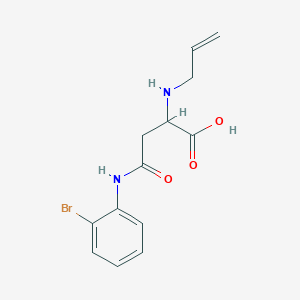
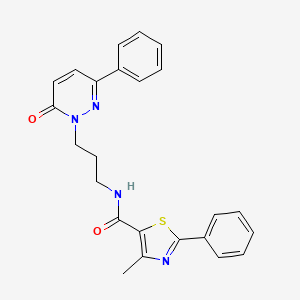
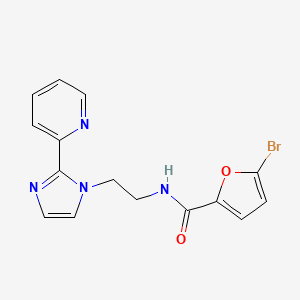
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)